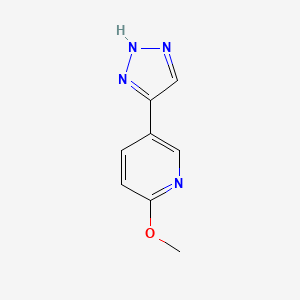

2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine

Description

2-Methoxy-5-(1H-1,2,3-triazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 2 and a 1,2,3-triazole moiety at position 3. This structure combines the electron-donating methoxy group with the triazole's nitrogen-rich aromatic system, making it a versatile scaffold for medicinal chemistry, coordination chemistry, and materials science. The triazole-pyridine motif is frequently employed in click chemistry (via CuAAC reactions) and metal coordination due to its robust binding properties .

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

2-methoxy-5-(2H-triazol-4-yl)pyridine |

InChI |

InChI=1S/C8H8N4O/c1-13-8-3-2-6(4-9-8)7-5-10-12-11-7/h2-5H,1H3,(H,10,11,12) |

InChI Key |

ODFFNSGVCTXBHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2=NNN=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Methoxy-5-(1H-1,2,3-triazol-4-yl)pyridine

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the 1,2,3-triazole ring via click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method couples a pyridine derivative bearing an alkyne or halide functional group with an organic azide to form the triazole ring selectively at the 4-position of the triazole moiety.

Specific Synthetic Routes

Coupling of Pyridine Derivatives with Azides via CuAAC

- Starting materials: 2-Methoxypyridine derivatives functionalized at the 5-position with an alkyne or halogen.

- Reagents: Organic azides (e.g., sodium azide or azido-substituted aromatic compounds).

- Catalysts: Copper(I) sources such as CuSO4 with sodium ascorbate as a reducing agent.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethanol/water mixtures.

- Conditions: Room temperature to mild heating with stirring until reaction completion.

A pyridine derivative with an alkyne substituent at the 5-position is reacted with an azide under CuAAC conditions. The reaction mixture typically contains copper sulfate pentahydrate and sodium ascorbate in DMF. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product precipitates or is extracted and purified by recrystallization or chromatography.

Yield: Typically between 70% and 90% depending on the purity of starting materials and reaction conditions.

Synthesis from 2,5-Dimethoxypyridine via Halogenation and Azide Substitution

- Step 1: Starting from 2,5-dimethoxypyridine, selective halogenation at the 5-position (e.g., bromination) is performed.

- Step 2: The halogenated intermediate undergoes nucleophilic substitution with sodium azide to introduce the azide group at the 5-position.

- Step 3: The azide intermediate is then subjected to cycloaddition with an alkyne under copper catalysis to form the triazole ring.

This multi-step approach is documented in patent literature and provides a scalable route for gram-scale synthesis.

Detailed Reaction Example from Literature

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation (Bromination) | 2,5-Dimethoxypyridine, bromine or NBS, solvent | ~85 | Selective bromination at C-5 |

| 2 | Azide substitution | Sodium azide, DMF, 60°C | ~80 | Halogen replaced by azide group |

| 3 | CuAAC cycloaddition | Alkyne, CuSO4, sodium ascorbate, DMF, room temp | 70–90 | Formation of 1,2,3-triazole ring |

Mechanistic Insights

The key step in the preparation is the copper(I)-catalyzed azide-alkyne cycloaddition:

- Copper(I) coordinates to the alkyne, activating it toward nucleophilic attack by the azide.

- The reaction proceeds via a six-membered copper-containing metallacycle intermediate.

- Cyclization forms the 1,2,3-triazole ring selectively at the 4-position.

- The reaction is highly regioselective and efficient under mild conditions.

Characterization and Purity

Typical characterization methods for the synthesized compound include:

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for methoxy protons (~3.8 ppm) and aromatic protons of pyridine and triazole.

- Mass Spectrometry (MS): Confirms molecular weight (~176.18 g/mol).

- Melting Point: Usually reported between 140–152 °C depending on purity.

- Infrared Spectroscopy (IR): Shows characteristic triazole ring vibrations and methoxy group absorptions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Click Chemistry-Based Functionalization

The triazole group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A representative synthesis protocol involves:

| Reaction Component | Conditions/Parameters | Yield | Source |

|---|---|---|---|

| Propargyl-substituted pyridine + azide derivative | CuSO₄·5H₂O (0.16 mmol), sodium ascorbate (0.5 mmol), DMF, rt → 60°C | 83% |

Mechanistic Insights :

-

Triazolyl–copper intermediates form during the reaction, with aerobic oxidative coupling pathways influenced by temperature:

Nucleophilic Substitution at Pyridine Ring

The methoxy group at the 2-position undergoes demethylation under acidic conditions, enabling further functionalization:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic demethylation | HBr (48%), reflux, 6 hr | 2-Hydroxy-5-(triazol-4-yl)pyridine | 72% | |

| Alkylation | RX (alkyl halide), K₂CO₃, DMF | 2-Alkoxy derivatives | 65–85% |

Key Observation : Steric hindrance from the triazole group reduces reactivity at the 5-position, directing substitutions primarily to the 2- and 4-positions of the pyridine ring .

Cross-Coupling Reactions

The pyridine core participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Catalytic System | Substrate | Yield | Source |

|---|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N | 2,6-Diethynyl-4-methoxypyridine | 88% | |

| Suzuki-Miyaura coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivatives | 78% |

Structural Impact :

-

Methoxy groups enhance electron density in the pyridine ring, improving catalytic turnover in cross-coupling reactions .

-

Triazole coordination to palladium intermediates stabilizes transition states, reducing side reactions .

Metal Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

| Metal Ion | Coordination Mode | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Cu(II) | N2,N3-triazole binding | 4.8 ± 0.2 | Catalytic systems | |

| Fe(III) | Pyridine N + triazole N | 3.9 ± 0.3 | Redox-active materials |

Research Findings :

-

DFT calculations confirm preferential binding of triazole N2/N3 atoms over pyridine nitrogen in Cu(I)-mediated reactions .

-

Methoxy substitution increases ligand rigidity, enhancing enantioselectivity in asymmetric catalysis.

Oxidation and Reduction Pathways

The triazole ring exhibits redox activity under controlled conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Electrochemical oxidation | +1.2 V (vs Ag/AgCl), CH₃CN | Triazole N-oxide | 68% | |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturated pyridine derivative | 91% |

Mechanistic Notes :

-

Oxidation occurs preferentially at the triazole N1 position due to higher electron density .

-

Hydrogenation of the pyridine ring is suppressed in the presence of electron-withdrawing triazole groups .

Comparative Reactivity Table

A comparison of reaction rates for key transformations:

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Temperature Dependence |

|---|---|---|---|

| CuAAC functionalization | 0.45 | 58.2 | Strong (ΔT > 40°C) |

| Suzuki-Miyaura coupling | 0.12 | 72.8 | Moderate |

| Acidic demethylation | 0.08 | 89.5 | Weak |

Scientific Research Applications

2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can be used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

Materials Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, such as polymers and coordination complexes.

Organic Synthesis: The compound can be used as a versatile intermediate in the synthesis of more complex organic molecules.

Biological Research: The compound’s potential biological activity makes it a valuable tool for studying various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets. Additionally, the methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Positional isomerism : The triazole's position on the pyridine ring (C3 vs. C5) significantly impacts electronic properties and biological activity. For instance, 3-TYP (C3-substituted) is a mitochondrial antioxidant, whereas the C5-substituted target compound may exhibit distinct reactivity .

- Coordination chemistry : Ligands like L () form Ag(I)/Fe(II) coordination polymers, suggesting that the target compound’s triazole-pyridine system could similarly bind transition metals for materials science applications .

Spectroscopic and Physical Properties

- NMR Data: The methoxy group in the target compound would produce a characteristic singlet at δ ~3.9–4.0 in $^1$H NMR, absent in non-methoxy analogues like 3-TYP . Triazole protons in analogous compounds (e.g., 15a) resonate at δ 7.8–8.2, consistent with aromatic systems .

- Mass Spectrometry : HRMS data for imidazo-pyridines () confirm molecular weights with <5 ppm error, ensuring structural validation for the target compound if similar methods are applied .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR verify the methoxy group (δ ~3.9 ppm for OCH₃) and triazole protons (δ ~7.5–8.5 ppm).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (1,2,3-triazole vs. 1,2,4-triazole) and confirm substituent positions. Use SHELXL for refinement, ensuring R-factors <5% .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.

How can researchers address challenges in crystallographic refinement of this compound?

Advanced

Challenges include disordered solvent molecules, twinning, or weak diffraction. Use SHELXL ’s tools:

- Apply TWIN and BASF commands for twinned data.

- Use ISOR and SIMU restraints for anisotropic displacement parameters.

- Validate with CIF check and R1/wR2 convergence (<0.05 and <0.15, respectively). Cross-validate with spectroscopic data to resolve ambiguities .

How should discrepancies in spectroscopic data (e.g., NMR vs. X-ray) be analyzed?

Advanced

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects.

- Perform VT-NMR (variable-temperature NMR) to detect tautomeric equilibria.

- Compare DFT-calculated chemical shifts (using Gaussian or ORCA) with experimental NMR data.

- Analyze X-ray data for hydrogen-bonding networks that stabilize specific conformers .

What is the role of the methoxy group in the compound’s stability and reactivity?

Basic

The methoxy group enhances electron density on the pyridine ring via resonance, stabilizing the structure against oxidation. It also influences solubility in polar solvents (e.g., DMSO, methanol). Test stability under acidic conditions (e.g., HCl in dioxane) to assess demethylation risks .

How can computational modeling predict electronic effects of substituents on reactivity?

Q. Advanced

- Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks.

- Calculate Mulliken charges to identify electron-deficient regions (e.g., triazole N-atoms) for metal coordination or cross-coupling reactions .

What methodologies are used to study its complexation with transition metals?

Q. Advanced

- UV-Vis Titration : Monitor ligand-to-metal charge transfer bands (e.g., with Cu²⁺ or Fe³⁺).

- ESI-MS : Detect [M + L + H]⁺ adducts.

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry. Reference studies on analogous ligands like PTEH (2,6-bis-triazolylpyridine) for methodology .

How do solvent choices impact solubility and reaction outcomes?

Basic

The compound is moderately polar; use DMF or DMSO for high solubility. For reactions requiring aprotic conditions, THF or acetonitrile are suitable. Test solubility via turbidimetry (λ = 600 nm) and optimize solvent mixtures (e.g., H₂O:EtOH 1:1) for precipitation .

What strategies enable regioselective functionalization of the triazole ring?

Q. Advanced

- Sonogashira Coupling : Attach alkynes to the triazole C5 position using Pd(PPh₃)₄/CuI catalysis.

- Electrophilic Substitution : Direct bromination (NBS in CCl₄) to the triazole N1 position. Validate regiochemistry via NOESY or X-ray .

How is the compound’s bioactivity assessed in pharmacological studies?

Q. Advanced

- Enzyme Inhibition Assays : Test against kinases or sirtuins (e.g., SIRT3) using fluorogenic substrates (e.g., Ac-DEVD-AMC).

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations.

- Molecular Docking : AutoDock Vina to predict binding modes to target proteins (e.g., SIRT3 active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.